5-Bromo-2-(tert-butoxy)anisole
Description
Contextual Significance of Halogenated Aromatic Ethers and Bulky Alkoxy Groups
Halogenated aromatic ethers are a class of organic compounds that feature prominently in various chemical disciplines. The presence of a halogen, such as bromine, on the aromatic ring is of critical importance for synthetic chemistry. Aryl halides are essential precursors for a multitude of cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom in 5-Bromo-2-(tert-butoxy)anisole serves as a reactive handle, enabling its participation in transformations like Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.netacs.org Beyond synthesis, halogenation can be crucial for the bioactivity of natural products and pharmaceuticals. nih.gov Halogenated ethers are also noted for their stability and are used in applications such as flame retardants, where the halogen radicals can interrupt combustion processes. wikipedia.org
The incorporation of alkoxy groups, particularly bulky ones like the tert-butoxy (B1229062) group, introduces significant steric and electronic effects that can be strategically exploited in synthesis. Bulky alkoxy groups can influence the rate and selectivity of reactions by sterically hindering access to certain parts of the molecule. researchgate.net This steric hindrance can be advantageous in directing reactions to specific sites and in stabilizing reactive intermediates. rsc.org Furthermore, the tert-butoxy group can function as a protecting group for a phenol (B47542), which can be cleaved under specific acidic conditions. smolecule.comgoogle.com During such cleavage, the formation of a reactive tert-butyl cation necessitates the use of a scavenger, and interestingly, anisole (B1667542) itself is often employed for this purpose. smolecule.comresearchgate.net The interplay between the bromo substituent and the two distinct alkoxy groups (methoxy and tert-butoxy) on the anisole ring makes this compound a particularly interesting substrate for studying regioselectivity and reactivity.
Historical Trajectories in the Synthesis and Reactivity of Related Aryl Bromides
The synthesis and use of aryl halides, including aryl bromides, have a rich history in organic chemistry. wikipedia.org Early methods for their preparation primarily involved electrophilic aromatic substitution, where an aromatic compound reacts directly with a halogen, often in the presence of a Lewis acid catalyst. wikipedia.org For electron-rich systems like anilines and phenols, this reaction is rapid but can suffer from a lack of regioselectivity. nih.gov Another classical route is the Sandmeyer reaction, which provides a versatile method for introducing a bromine atom onto an aromatic ring starting from an aniline (B41778) derivative.
A paradigm shift in the use of aryl bromides occurred with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. acs.org The development of reactions like the Heck, Suzuki-Miyaura, Negishi, and Kumada couplings revolutionized synthetic chemistry by providing highly efficient and selective methods for forming C-C bonds between sp²-hybridized carbon atoms. acs.org Aryl bromides became established as workhorse substrates in these transformations due to their balanced reactivity—generally more reactive than aryl chlorides but more stable and accessible than aryl iodides. beilstein-journals.org Beyond cross-coupling, aryl bromides are fundamental for generating other key synthetic intermediates. They readily react with metals like magnesium or lithium to form Grignard reagents and organolithium compounds, respectively, which serve as powerful sources of aryl anions for subsequent reactions. wikipedia.org
The following table summarizes some of the seminal cross-coupling reactions that define the modern utility of aryl bromides.
| Reaction Name | Year of Discovery (Seminal Papers) | Typical Reagents | Bond Formed |
| Heck Reaction | 1968 | Aryl Halide, Alkene, Pd Catalyst, Base | Aryl-Alkene (C-C) |
| Kumada Coupling | 1972 | Aryl Halide, Grignard Reagent (Ar-MgX), Ni or Pd Catalyst | Aryl-Aryl (C-C) |
| Negishi Coupling | 1977 | Aryl Halide, Organozinc Reagent (Ar-ZnX), Ni or Pd Catalyst | Aryl-Aryl (C-C) |
| Stille Coupling | 1978 | Aryl Halide, Organostannane Reagent (Ar-SnR₃), Pd Catalyst | Aryl-Aryl (C-C) |
| Suzuki-Miyaura Coupling | 1979 | Aryl Halide, Organoboron Reagent (Ar-B(OH)₂), Pd Catalyst, Base | Aryl-Aryl (C-C) |
| Buchwald-Hartwig Amination | 1994 | Aryl Halide, Amine, Pd Catalyst, Base | Aryl-Nitrogen (C-N) |
This table provides a general overview based on historical developments in the field of cross-coupling chemistry. acs.org
Current Research Landscape and Emerging Trends for Anisole Derivatives
Anisole and its derivatives are versatile compounds with a growing market, finding applications as intermediates in the pharmaceutical, agrochemical, and fragrance industries. verifiedmarketresearch.comfortunebusinessinsights.com The current research landscape is focused on several key areas aimed at expanding their utility and improving their production.
One major trend is the development of innovative and sustainable catalytic processes for the synthesis and functionalization of anisole derivatives. marketresearch.com This includes creating more efficient catalysts for reactions like alkylation, which is used to produce a variety of substituted anisole compounds. ugent.be There is also significant interest in the hydrodeoxygenation (HDO) of lignin-derived molecules, where anisole serves as a model compound for producing biofuels and valuable chemicals from biomass. acs.org
The discovery of new anisole derivatives with enhanced or novel properties is another active area of research. skyquestt.com This exploration is increasingly being accelerated by computational tools and artificial intelligence, which can predict reaction pathways and screen large numbers of potential compounds for desired characteristics. skyquestt.com Applications for anisole derivatives are also being explored in materials science and nanotechnology. marketresearch.com
Furthermore, detailed investigations into the chemical kinetics of anisole, particularly its decomposition and oxidation at high temperatures, are being conducted. researchgate.netresearchgate.net This research is crucial for understanding the formation of aromatic pollutants during combustion and for developing cleaner energy technologies. researchgate.netresearchgate.net The global demand for anisole is projected to continue growing, driven by expansion in the pharmaceutical and cosmetics sectors, particularly in emerging markets. fortunebusinessinsights.comprecedenceresearch.com
Scope and Academic Objectives for Investigating this compound
The investigation of this compound is driven by several key academic objectives rooted in fundamental organic chemistry. This specific molecule serves as an ideal model system for exploring the intricate interplay of electronic and steric effects in aromatic systems. The primary goals of studying this compound include:
Probing Regioselectivity in Cross-Coupling Reactions: A central objective is to systematically evaluate the reactivity of the carbon-bromine bond in various palladium-catalyzed cross-coupling reactions. The presence of two different alkoxy groups (methoxy and the sterically demanding tert-butoxy) at the ortho and meta positions relative to the bromine allows for a detailed study of how these groups influence the efficiency and outcome of bond formation.
Investigating Steric Effects on Aromatic Substitution: The bulky tert-butoxy group is expected to exert significant steric hindrance, which can be used to control the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions. Research would aim to quantify this directing effect and explore its utility in selectively synthesizing multi-substituted aromatic compounds.
Developing Novel Synthetic Building Blocks: A key goal is to establish this compound as a versatile intermediate for the synthesis of complex target molecules. By selectively transforming the bromo group and potentially cleaving the tert-butyl ether, this compound can provide access to a range of highly functionalized phenol and anisole derivatives that are otherwise difficult to prepare.
Exploring Ortho-Lithiation and Directed Metalation: The methoxy (B1213986) and tert-butoxy groups are potential directing groups for ortho-lithiation, a powerful technique for C-H functionalization. Investigating the competition and synergy between these two groups in directed metalation reactions would provide valuable insights into this fundamental synthetic tool.
Ultimately, research on this compound contributes to the broader understanding of reaction mechanisms and provides new strategies for the rational design and synthesis of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 |
InChI Key |
LRRRRXITYVFHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Tert Butoxy Anisole and Analogous Structures
Regioselective Halogenation Approaches
The introduction of a bromine atom at a specific position on the anisole (B1667542) ring is a critical step in the synthesis of 5-Bromo-2-(tert-butoxy)anisole. This is typically achieved through electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents play a pivotal role.
Electrophilic Aromatic Bromination (EAS)
Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. mdpi.com The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring.
Alkoxy groups, such as the methoxy (B1213986) (-OCH₃) and tert-butoxy (B1229062) (-OC(CH₃)₃) groups, are strong activating groups in electrophilic aromatic substitution. youtube.commasterorganicchemistry.com They are considered ortho, para-directors because they donate electron density to the benzene (B151609) ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution at these positions. youtube.comlibretexts.orgorganicchemistrytutor.com The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. youtube.comorganicchemistrytutor.com
The methoxy group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. youtube.comorganicchemistrytutor.com This is due to the powerful electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect. masterorganicchemistry.comlkouniv.ac.in Consequently, the bromination of an anisole derivative will preferentially occur at the positions ortho or para to the alkoxy group. mdpi.comresearchgate.net In the case of 2-(tert-butoxy)anisole, both the methoxy and the tert-butoxy groups are ortho, para-directing. The position of bromination will be influenced by the combined directing effects of both groups and steric hindrance.
The choice of brominating reagent and reaction conditions is crucial for achieving high regioselectivity and yield. Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
N-Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for the regioselective bromination of activated aromatic rings. nsf.govwku.edu It is often preferred over molecular bromine due to its solid nature and milder reaction conditions. nsf.gov The reactivity of NBS can be enhanced by using it in conjunction with a catalyst or in specific solvents. For instance, the use of NBS in acetonitrile (B52724) has been shown to be a mild and regiospecific method for the nuclear bromination of methoxybenzenes. mdpi.com Furthermore, the use of catalytic additives like mandelic acid with NBS in aqueous conditions can promote aromatic bromination with complete regioselectivity. nsf.govorganic-chemistry.org
Molecular Bromine (Br₂): While effective, the use of molecular bromine can sometimes lead to a lack of selectivity and the formation of polybrominated byproducts, especially with highly activated substrates. wku.edu Its use often requires carefully controlled conditions, and it is considered a hazardous reagent. sci-hub.se However, in some cases, it is used with a Lewis acid catalyst to increase the electrophilicity of the bromine. The bromination of anisole with molecular bromine can proceed without a Lewis acid catalyst due to the activating nature of the methoxy group. pearson.com
Table 1: Comparison of Brominating Reagents for Aromatic Compounds
| Reagent | Advantages | Disadvantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, often more selective. nsf.gov | Less reactive than Br₂. nsf.gov | Acetonitrile, with or without a catalyst. mdpi.comnsf.gov |
| Molecular Bromine (Br₂) | Highly reactive. | Hazardous, can lead to over-bromination. wku.edusci-hub.se | With or without a Lewis acid, various solvents. pearson.com |
Alternative Halogenation Strategies
Beyond traditional electrophilic bromination, other methods can be employed to introduce a halogen atom onto an aromatic ring.
Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering alternatives to traditional methods. acs.orgacs.orgnih.gov Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in the presence of a bromide source like trimethylsilyl (B98337) bromide (TMSBr) can be used for the bromination of arenes. researchgate.net These reactions often proceed under mild conditions. For instance, the combination of PIFA and TMSBr has been successfully applied to a wide range of substrates, including activated mono-substituted arenes, leading to para-brominated products in excellent yields. researchgate.net
Etherification Routes to Introduce the Tert-Butoxy Moiety
The introduction of the bulky tert-butoxy group is another key synthetic step. The Williamson ether synthesis is a classic and versatile method for forming ethers.
Williamson Ether Synthesis Variants with Phenolic Precursors
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. vaia.comlibretexts.orgmasterorganicchemistry.com To synthesize an ether with a tertiary alkyl group like tert-butyl, the strategy must involve the tert-butoxide ion as the nucleophile and a suitable electrophile. libretexts.orgdoubtnut.com
For the synthesis of this compound, a potential precursor would be 5-bromo-2-methoxyphenol (B1267044). This phenol (B47542) can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. libretexts.org This phenoxide ion then acts as a nucleophile, attacking a tert-butyl electrophile. However, using a tertiary alkyl halide like tert-butyl bromide would lead to elimination as the major pathway. doubtnut.com
A more viable approach involves the reaction of the phenoxide with a reagent that can effectively deliver a tert-butyl cation or its equivalent under conditions that favor substitution over elimination. An alternative is the reaction of the phenol with isobutylene (B52900) in the presence of an acid catalyst.
Table 2: Key Considerations for Williamson Ether Synthesis
| Reactant Type | Mechanism | Suitability for Tert-Butoxy Group Introduction |
| Primary Alkyl Halide | Sₙ2 libretexts.orgmasterorganicchemistry.com | Favorable when reacting with tert-butoxide. libretexts.org |
| Secondary Alkyl Halide | Mixture of Sₙ2 and E2 libretexts.orgmasterorganicchemistry.com | Generally leads to a mixture of products. |
| Tertiary Alkyl Halide | Primarily E2 doubtnut.com | Unfavorable; elimination is the major product. |
Stereochemical and Regiochemical Control in Ether Formation
The formation of the ether linkage, specifically the introduction of the sterically demanding tert-butoxy group, is a critical step in the synthesis of this compound. The regiochemistry—placing the ether at the C2 position relative to the methoxy group—and any stereochemical considerations are paramount.
A traditional approach to ether synthesis, the Williamson ether synthesis, involves the S_N2 reaction between an alkoxide and an alkyl halide. careers360.comlibretexts.org However, this method is generally unsuitable for preparing tertiary ethers like this compound. askfilo.com Two potential Williamson routes could be envisioned:
The reaction of a 5-bromo-2-methoxyphenoxide with a tert-butyl halide (e.g., tert-butyl chloride).
The reaction of a potassium tert-butoxide with 1,4-dibromo-2-methoxybenzene.
The first route is highly unlikely to succeed because tertiary alkyl halides readily undergo elimination (E2 reaction) in the presence of a strong base/nucleophile like a phenoxide, rather than the required S_N2 substitution. vaia.com The second pathway is also challenging due to the reduced reactivity of aryl halides in S_N2 reactions and the steric hindrance posed by the bulky tert-butoxide nucleophile. careers360.comaskfilo.com
Given these limitations, alternative methods for O-alkylation are employed. The most common and effective method for creating tert-butyl aryl ethers is the acid-catalyzed addition of isobutylene to a phenol. The precursor phenol, in this case, 5-bromo-2-methoxyphenol, is treated with isobutylene gas or liquid isobutylene under pressure in the presence of a strong acid catalyst such as sulfuric acid or an acidic ion-exchange resin. The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the nucleophilic phenolic oxygen.
The regioselectivity of the ether formation is dictated by the starting material. By using the pre-functionalized synthon 5-bromo-2-methoxyphenol, the tert-butylation occurs exclusively at the phenolic hydroxyl group, ensuring the correct C2 position for the tert-butoxy group. In this specific etherification, the formation of the tert-butyl ether does not introduce any new chiral centers, making stereochemical control a moot point for this particular step.
Multi-Component and Convergent Synthetic Pathways
This approach breaks the synthesis into two main stages:
Formation of a key aromatic synthon.
Final functionalization to install the tert-butoxy group.
This strategy is more efficient than a linear synthesis where each substituent is added one by one to a simple benzene ring, a process that would likely involve more steps and lead to significant challenges with regioselectivity.
Strategies Utilizing Pre-functionalized Aromatic Synthons
The most logical and efficient pathway to this compound relies on the use of a pre-functionalized aromatic synthon, specifically 5-bromo-2-methoxyphenol . This intermediate already contains the correct arrangement of the methoxy and bromo substituents, simplifying the final steps and overcoming significant regiochemical hurdles.
The synthesis of 5-bromo-2-methoxyphenol is well-documented and typically starts from the readily available guaiacol (B22219) (2-methoxyphenol). chemicalbook.comgoogle.com The hydroxyl group of guaiacol is a highly activating, ortho-, para-director, while the methoxy group is also an ortho-, para-director, albeit weaker. Direct bromination of guaiacol would lead to a mixture of products. To achieve the desired regioselectivity (bromination at C5, which is para to the hydroxyl group), a protecting group strategy is employed, as detailed in the following section. Once synthesized, this key synthon is carried forward to the final etherification step.
The use of 5-bromo-2-methoxyphenol as the core building block ensures that the final etherification step is regiochemically unambiguous, as the phenolic hydroxyl is the only site for O-alkylation.
Sequential Functionalization and Protecting Group Strategies
Sequential functionalization, often requiring the use of protecting groups, is fundamental to the synthesis of 5-bromo-2-methoxyphenol and, by extension, the target molecule. pressbooks.pubjocpr.com Protecting groups are temporary modifications of a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orgwikipedia.org
A common synthesis of the key 5-bromo-2-methoxyphenol intermediate from guaiacol illustrates this principle perfectly: chemicalbook.comgoogle.comchemicalbook.com
Protection: The highly activating phenolic hydroxyl group of guaiacol is protected, often as an acetate (B1210297) ester, by reacting it with acetic anhydride (B1165640). This moderates its activating influence and ensures the subsequent bromination is selective.
Sequential Functionalization (Bromination): The resulting 2-methoxyphenyl acetate is then brominated. The acetyl group directs the incoming electrophile (bromine) to the para position, yielding 5-bromo-2-methoxyphenyl acetate.
Deprotection: The acetyl protecting group is removed by hydrolysis (e.g., with aqueous sodium hydroxide), revealing the phenolic hydroxyl group and yielding the desired synthon, 5-bromo-2-methoxyphenol.
The following table summarizes a representative procedure for this sequence.
| Step | Reactant | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1. Protection | Guaiacol | Acetic anhydride, H₂SO₄ (cat.) | 2-Methoxyphenyl acetate | High | google.com |
| 2. Bromination | 2-Methoxyphenyl acetate | Bromine, Iron powder (cat.) | 5-Bromo-2-methoxyphenyl acetate | Good | google.com |
| 3. Deprotection | 5-Bromo-2-methoxyphenyl acetate | NaOH(aq) then HCl(aq) | 5-Bromo-2-methoxyphenol | High | google.com |
An alternative, one-pot method for the bromination of guaiacol involves using N-bromosuccinimide (NBS) as the bromine source in the presence of trifluoroacetic anhydride and a catalytic amount of potassium tert-butoxide, affording 5-bromo-2-methoxyphenol directly in high yield. chemicalbook.com
Once the pre-functionalized synthon is prepared, the final sequential step is the etherification of the phenolic hydroxyl group with isobutylene, as described previously, to yield this compound. This entire process highlights a sophisticated strategy of sequential functionalization, using protection and deprotection to exert precise regiochemical control.
Reactivity Profiles and Derivatization Chemistry of 5 Bromo 2 Tert Butoxy Anisole
Transformations Involving the Aryl Bromide Functional Group
The aryl bromide moiety in 5-Bromo-2-(tert-butoxy)anisole is the primary site of reactivity, enabling a diverse range of chemical transformations. This functional group serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The electronic properties of the methoxy (B1213986) and tert-butoxy (B1229062) substituents, being electron-donating, influence the reactivity of the aromatic ring and the carbon-bromine bond.
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. For a substrate like this compound, the aryl bromide provides an ideal electrophilic partner for a variety of these transformations.
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.gov
The catalytic cycle for the Suzuki reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. libretexts.orgyonedalabs.com This is often the rate-determining step in the cycle. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active palladium(0) catalyst. libretexts.orgyonedalabs.com
This methodology allows for the direct coupling of the 2-(tert-butoxy)-5-methoxyphenyl unit with various aryl, heteroaryl, vinyl, or alkyl groups, depending on the choice of the organoboron partner.
| Component | Example(s) | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid pinacol (B44631) ester | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
Beyond the Suzuki reaction, other palladium-catalyzed couplings can effectively utilize this compound to introduce different types of carbon-carbon bonds.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Applying this to this compound would allow for the synthesis of various arylalkyne derivatives, which are valuable intermediates in medicinal chemistry and materials science.
The Heck coupling reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a direct method for the arylation of olefins, enabling the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives from this compound.
| Reaction | General Scheme | Bond Formed |
|---|---|---|
| Sonogashira Coupling | Ar-Br + H−C≡C-R' → Ar-C≡C-R' | C(sp²) – C(sp) |
| Heck Coupling | Ar-Br + H₂C=CH-R' → Ar-CH=CH-R' | C(sp²) – C(sp²) |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be advantageous for less reactive substrates. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
The Stille coupling utilizes an organotin compound (stannane) as the nucleophilic partner to couple with an organohalide under palladium catalysis. organic-chemistry.org A key advantage of the Stille reaction is that organotin reagents are tolerant of a wide variety of functional groups and reaction conditions are generally neutral and mild. However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org Both methodologies offer robust alternatives for forming C-C bonds where Suzuki coupling may be suboptimal.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The classic SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comnyu.edu
A critical requirement for the stabilization of the negatively charged Meisenheimer intermediate is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. masterorganicchemistry.comresearchgate.net The substrate, this compound, lacks such activating groups. Instead, it possesses electron-donating methoxy (-OCH₃) and tert-butoxy (-O-t-Bu) groups. These groups increase the electron density of the aromatic ring, which destabilizes the negatively charged intermediate required for the classical SNAr pathway. Consequently, this compound is not expected to undergo substitution reactions via the conventional SNAr mechanism under standard conditions.
The aryl bromide of this compound can be readily converted into highly reactive organometallic intermediates, which serve as powerful nucleophiles and strong bases in organic synthesis.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (2-(tert-butoxy)-5-methoxyphenyl)magnesium bromide. wikipedia.org Grignard reagents are strong nucleophiles and bases that react with a wide range of electrophiles. In solution, these reagents exist in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, an equilibrium known as the Schlenk equilibrium. acs.org
| Electrophile | Product Type |
|---|---|
| Aldehydes (e.g., formaldehyde, acetaldehyde) | Primary or Secondary Alcohols |
| Ketones (e.g., acetone) | Tertiary Alcohols |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Esters (e.g., ethyl acetate) | Tertiary Alcohols (after double addition) |
| Nitriles (e.g., benzonitrile) | Ketones (after hydrolysis) |
Organolithium Compounds: Aryl bromides can be converted to aryllithium compounds via a lithium-halogen exchange reaction. wikipedia.org This is typically achieved by treating this compound with a strong alkyllithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF or diethyl ether. fishersci.fr This reaction is very fast and efficient for converting aryl bromides to the corresponding aryllithium species. wikipedia.org The resulting (2-(tert-butoxy)-5-methoxyphenyl)lithium is a highly reactive intermediate. Organolithium reagents are generally more nucleophilic and basic than their Grignard counterparts, making them useful for reactions with weaker electrophiles or for deprotonation reactions. sigmaaldrich.comnih.gov
Aryne Generation and Subsequent Trapping Reactions
The presence of a bromine atom ortho to a hydrogen atom on the aromatic ring of this compound allows for its use as a precursor to a highly reactive aryne intermediate. Treatment with strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can induce the elimination of hydrogen bromide (HBr). tcichemicals.com This process, known as dehydrohalogenation, generates the strained 3-(tert-butoxy)-4-methoxybenzyne intermediate.
Due to their extreme reactivity, arynes like 3-(tert-butoxy)-4-methoxybenzyne cannot be isolated and are generated in situ. tcichemicals.com Their formation is confirmed by reacting them with various "trapping" agents that readily undergo reactions with the aryne. researchgate.net A common and synthetically useful trapping reaction is the [4+2] cycloaddition (Diels-Alder reaction) with dienes such as furan. tcichemicals.comchemrxiv.org This reaction yields a bicyclic adduct, providing a pathway to complex polycyclic aromatic structures. The aryne can also be trapped by nucleophiles or engage in other pericyclic reactions. researchgate.netnih.gov The regioselectivity of nucleophilic addition to the unsymmetrical aryne is influenced by the electronic effects of the methoxy and tert-butoxy substituents.
| Base | Trapping Agent | Product | Reaction Type |
|---|---|---|---|
| Sodium Amide (NaNH₂) | Furan | 5-(tert-butoxy)-8-methoxy-1,4-epoxy-1,4-dihydronaphthalene | [4+2] Cycloaddition |
| Lithium Diisopropylamide (LDA) | Anthracene | 5-(tert-butoxy)-12-methoxy-9,10-dihydro-9,10-ethanoanthracene | [4+2] Cycloaddition |
| Potassium tert-butoxide | N-methylaniline | N-(3-(tert-butoxy)-4-methoxyphenyl)-N-methylaniline | Nucleophilic Addition |
Reactivity of the Tert-Butoxy Group
The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl function, stable under many basic and nucleophilic conditions. researchgate.net Its removal, or deprotection, is most commonly achieved under acidic conditions. libretexts.org The acid-catalyzed cleavage of tert-butyl aryl ethers typically proceeds through an SN1 or E1 mechanism. libretexts.orgwikipedia.orgmasterorganicchemistry.com
The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (tert-butanol). masterorganicchemistry.com Subsequently, the C-O bond cleaves to form a relatively stable tert-butyl carbocation and the corresponding phenol (B47542). wikipedia.org This carbocation can then be trapped by a nucleophile present in the medium or lose a proton to form isobutylene (B52900). libretexts.org A variety of strong acids can effect this transformation, with the choice of reagent allowing for tuning of the reaction conditions from mild to harsh.
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane, 0 °C to RT | 4-Bromo-2-methoxyphenol (B1221611), Isobutylene | Mild conditions, volatile byproducts. libretexts.org |
| Hydrogen Bromide (HBr) | Acetic Acid, heat | 4-Bromo-2-methoxyphenol, tert-Butyl bromide | Stronger acid, may also cleave the methyl ether at high temperatures. libretexts.org |
| Cerium(III) chloride / Sodium Iodide | Acetonitrile (B52724), reflux | 4-Bromo-2-methoxyphenol | Mild, chemoselective Lewis acid-based method. researchgate.netorganic-chemistry.org |
| Aluminum Chloride (AlCl₃) | Dichloromethane, RT | 4-Bromo-2-methoxyphenol | Often used in Friedel-Crafts reactions, can cause deprotection as a side reaction. stackexchange.com |
While acid-catalyzed cleavage is the predominant reaction pathway for the tert-butoxy group, rearrangement reactions can also occur under specific conditions. Photochemical activation provides one such pathway. The photolysis of aryl tert-butyl ethers in a solvent like methanol (B129727) can lead to the formation of tert-butyl-substituted phenols, which is characteristic of a photo-Fries rearrangement. acs.org In this process, the tert-butyl group migrates from the oxygen atom to the aromatic ring, typically to the ortho and para positions.
Under strongly acidic conditions used for deprotection, the tert-butyl cation formed as an intermediate can, in some cases, re-alkylate the aromatic ring of the resulting phenol in an intermolecular Friedel-Crafts alkylation reaction. The position of this alkylation would be governed by the directing effects of the hydroxyl and methoxy groups of the 4-bromo-2-methoxyphenol intermediate.
Electrophilic Aromatic Substitution at Other Aromatic Positions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating alkoxy groups (methoxy and tert-butoxy). wikipedia.orglkouniv.ac.in Both groups are ortho, para-directors. The bromine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions.
Considering the positions on the ring:
The tert-butoxy group at C2 directs to C1 (occupied) and C3.
The methoxy group at C1 directs to C2 (occupied) and C6.
The bromo group at C4 directs to C3 and C5 (occupied).
The combined influence of these groups, along with steric considerations, makes position C6 the most favored site for electrophilic attack. The position is para to the strongly activating methoxy group and ortho to the tert-butoxy group, and is sterically accessible. Position C3 is sterically hindered by the two adjacent alkoxy groups and is electronically less favored than C6.
Given the high activation of the ring, further halogenation, such as bromination, is expected to proceed readily under mild conditions. The introduction of a second bromine atom would be directed to the most nucleophilic position, C6. This would result in the formation of 1,3-Dibromo-5-(tert-butoxy)-2-methoxybenzene.
Nitration: The nitration of highly activated aromatic compounds like substituted anisoles requires mild conditions to prevent oxidation and polysubstitution. libretexts.orgaskthenerd.com Reaction with nitric acid in acetic anhydride (B1165640) or another mild nitrating system would likely yield 5-Bromo-2-(tert-butoxy)-1-methoxy-4-nitrobenzene as the major product.
Sulfonation: Sulfonation of anisole (B1667542) derivatives can be achieved using concentrated sulfuric acid or sulfur trioxide. rsc.orgsemanticscholar.orgrsc.org The reaction is often reversible. lkouniv.ac.in The sulfonic acid group is expected to be introduced primarily at the C6 position, yielding 4-Bromo-5-(tert-butoxy)-2-methoxybenzenesulfonic acid. Under more forcing conditions, disulfonation could occur. rsc.org
Friedel-Crafts Acylation: Friedel-Crafts acylation, typically employing an acyl chloride or anhydride with a Lewis acid catalyst, would introduce an acyl group at the C6 position. tamu.eduvedantu.com However, strong Lewis acids like aluminum chloride can cause cleavage of the tert-butyl ether. stackexchange.com Therefore, milder catalysts such as zinc chloride, iron(III) chloride, or certain rare-earth triflates may be preferred to achieve selective acylation, yielding products like 1-(4-Bromo-5-(tert-butoxy)-2-methoxyphenyl)ethan-1-one. stackexchange.com
| Reaction | Typical Reagents | Predicted Major Product (Substitution at C6) |
|---|---|---|
| Bromination | Br₂, Acetic Acid | 1,3-Dibromo-5-(tert-butoxy)-2-methoxybenzene |
| Nitration | HNO₃, Acetic Anhydride | 5-Bromo-2-(tert-butoxy)-1-methoxy-4-nitrobenzene |
| Sulfonation | H₂SO₄ (conc.) | 4-Bromo-5-(tert-butoxy)-2-methoxybenzenesulfonic acid |
| Friedel-Crafts Acylation | Acetyl Chloride, ZnCl₂ | 1-(4-Bromo-5-(tert-butoxy)-2-methoxyphenyl)ethan-1-one |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3-Dibromo-5-(tert-butoxy)-2-methoxybenzene |
| 1-(4-Bromo-5-(tert-butoxy)-2-methoxyphenyl)ethan-1-one |
| 3-(tert-butoxy)-4-methoxybenzyne |
| 4-Bromo-2-methoxyphenol |
| 4-Bromo-5-(tert-butoxy)-2-methoxybenzenesulfonic acid |
| This compound |
| 5-Bromo-2-(tert-butoxy)-1-methoxy-4-nitrobenzene |
| 5-(tert-butoxy)-8-methoxy-1,4-epoxy-1,4-dihydronaphthalene |
| 5-(tert-butoxy)-12-methoxy-9,10-dihydro-9,10-ethanoanthracene |
| Acetic Acid |
| Acetic Anhydride |
| Acetyl Chloride |
| Aluminum Chloride |
| Anthracene |
| Cerium(III) chloride |
| Furan |
| Hydrogen Bromide |
| Iron(III) chloride |
| Isobutylene |
| Lithium Diisopropylamide (LDA) |
| N-(3-(tert-butoxy)-4-methoxyphenyl)-N-methylaniline |
| N-methylaniline |
| Nitric Acid |
| Potassium tert-butoxide |
| Sodium Amide |
| Sodium Iodide |
| Sulfur trioxide |
| Sulfuric Acid |
| tert-butanol |
| tert-Butyl bromide |
| Trifluoroacetic Acid (TFA) |
| Zinc chloride |
Mechanistic Elucidation of Key Organic Transformations
The reactivity of this compound is largely dictated by the interplay of the bromo and tert-butoxy groups on the anisole core. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the bulky tert-butoxy group exerts significant steric and electronic influence on the molecule's reactivity. The following sections delve into the mechanistic details of key organic transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The generally accepted mechanisms for these reactions provide a framework for understanding the specific behavior of this compound.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron reagent. The catalytic cycle is believed to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. illinois.edursc.orgresearchgate.net
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the active Pd(0) catalyst to the carbon-bromine bond of this compound. This step is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate. illinois.edu The electron-donating nature of the tert-butoxy group can influence the rate of this step.
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process typically requires the presence of a base to activate the boronic acid or its ester. rsc.orgnih.gov The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium, displacing the bromide ion.
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Aryl-Pd(II)-Br complex |
| Transmetalation | Transfer of the organic group from the activated boronate to the Pd(II) center. | Di-organic-Pd(II) complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine. The mechanism mirrors that of other palladium-catalyzed cross-couplings. mdpi.comresearchgate.net
Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of a Pd(0) complex to the aryl bromide. nih.gov
Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the aryl amine product, which regenerates the Pd(0) catalyst. mdpi.comnih.gov
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Aryl-Pd(II)-Br complex |
| Amine Coordination & Deprotonation | The amine binds to the Pd(II) center and is deprotonated by a base. | Aryl-Pd(II)-amido complex |
| Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | Aryl amine product, Pd(0) catalyst |
Recent studies have highlighted the complexity of these catalytic systems, suggesting that in some cases, a "cocktail" of catalytic species, including palladium complexes, clusters, and nanoparticles, may be involved in the reaction. rsc.org
Lithiation and Subsequent Electrophilic Quench
The bromine atom on this compound can be exchanged for a lithium atom through a process called halogen-metal exchange, typically using an organolithium reagent like tert-butyllithium. This generates a highly reactive aryllithium intermediate which can then be quenched with various electrophiles to introduce a wide range of functional groups.
The mechanism of lithiation involves the nucleophilic attack of the organolithium reagent on the bromine atom. The structure and reactivity of the resulting aryllithium species can be influenced by the solvent and the presence of coordinating ligands. The subsequent reaction with an electrophile is a standard nucleophilic attack of the carbanionic carbon of the aryllithium onto the electrophilic center. The steric hindrance imposed by the adjacent tert-butoxy group can influence the approach of the electrophile and potentially the regioselectivity of the reaction if other reactive sites are present.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-2-(tert-butoxy)anisole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to achieve a full structural assignment.
High-Resolution ¹H and ¹³C NMR for Complete Structure Assignment
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. In a similar vein to the proton NMR, while direct data for this compound is sparse, analysis of related structures like 2-bromoanisole (B166433) and 4-bromoanisole (B123540) provides insight into the expected chemical shifts for the carbon atoms in the aromatic ring and the ether functionalities. rsc.org The carbon attached to the bromine atom would be influenced by its electronegativity, and the carbons of the tert-butoxy (B1229062) and methoxy (B1213986) groups would have characteristic resonances in the aliphatic region of the spectrum.
A detailed analysis of the chemical shifts (δ) and coupling constants (J) from both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | (Expected in the range of 6.5-7.5) | (Expected in the range of 110-160) |
| tert-Butoxy-H | (Expected around 1.3) | (Expected quaternary C ~80, CH₃ ~28) |
| Methoxy-H | (Expected around 3.8) | (Expected around 55-60) |
Note: This table is a hypothetical representation based on typical chemical shifts for similar functional groups and is intended for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To further elucidate the molecular structure, a variety of two-dimensional (2D) NMR experiments are utilized. These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene (B151609) ring by showing cross-peaks between adjacent protons. dur.ac.ukkashanu.ac.ire-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is crucial for assigning the proton signals to their corresponding carbon atoms. For instance, the aromatic proton signals would show correlations to their respective aromatic carbon signals in the HSQC spectrum. dur.ac.ukkashanu.ac.ire-bookshelf.de
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In the case of this compound, HMBC could show correlations between the protons of the tert-butoxy group and the aromatic carbon to which it is attached, as well as correlations between the methoxy protons and its attached aromatic carbon. dur.ac.ukkashanu.ac.ire-bookshelf.decore.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, even if they are not directly bonded. This can be valuable for confirming the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal interactions between the protons of the tert-butoxy group and the adjacent aromatic proton, providing further confirmation of the substitution pattern. dur.ac.ukcore.ac.uk
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous determination of the complete chemical structure of this compound. kashanu.ac.ire-bookshelf.de
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification. While specific FTIR data for this compound is not available in the provided search results, the expected characteristic absorption bands can be inferred from related compounds. For instance, the FTIR spectrum of a similar compound, p-(2-bromoethoxy) anisole (B1667542), has been studied. researchgate.net
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O (Ether) | Stretching | 1250-1000 |
| C-Br | Stretching | 700-500 |
The presence of these characteristic peaks in the FTIR spectrum would confirm the presence of the aromatic ring, the tert-butoxy and methoxy groups, and the bromine substituent. The exact positions of these bands can provide further details about the molecular structure.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FTIR. It provides complementary information because the selection rules for Raman scattering are different from those for IR absorption. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. The Raman spectrum of a related compound, p-(2-bromoethoxy) anisole, has been investigated, suggesting the utility of this technique. researchgate.net The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. mcbu.edu.tr
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the determination of the elemental formula of the compound. While no direct HRMS data for this compound was found, the HRMS data for a related compound shows the level of precision that can be achieved. umich.edu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in predictable ways upon ionization.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.
Although a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of related bromoanisole derivatives allows for a reliable prediction of its solid-state geometry. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the precise coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsion angles.
For this compound, the geometry of the benzene ring is expected to be largely planar, with minor distortions due to the bulky substituents. The C-Br and C-O bond lengths and the angles around the aromatic ring would be consistent with those observed in other substituted anisoles. The orientation of the tert-butoxy and methoxy groups relative to the benzene ring will be a key conformational feature.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a role in its solid-state assembly.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the methoxy or tert-butoxy groups on neighboring molecules (Br···O). This type of interaction is a significant directional force in the crystal packing of many halogenated organic compounds.
C-H···π Interactions: The hydrogen atoms of the methoxy and tert-butoxy groups, as well as the aromatic ring, can participate in weak hydrogen bonds with the π-system of adjacent benzene rings.
π-π Stacking: Depending on the steric influence of the bulky substituents, offset π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.
Studies on similar brominated anisole derivatives have highlighted the importance of C-H···Br and C-H···O interactions in dictating the supramolecular architecture. The interplay of these various weak interactions will ultimately determine the final three-dimensional crystal structure of this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. rsc.org For 5-Bromo-2-(tert-butoxy)anisole, DFT calculations offer a detailed understanding of its geometry, vibrational modes, and chemical reactivity.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). worldscientific.comchemsrc.com The B3LYP functional is known for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. nih.govorcid.orgnih.gov The selection of a comprehensive basis set like 6-311++G(d,p) is crucial for accurately representing the electronic distribution, especially for a molecule containing a heavy atom like bromine and lone pairs on the oxygen atoms. nih.gov
The optimized structure of this compound reveals the spatial arrangement of its constituent atoms and the steric hindrance introduced by the bulky tert-butoxy (B1229062) group. This steric strain can influence the planarity of the anisole (B1667542) ring and the orientation of the substituents. The electronic structure analysis provides information on the distribution of electron density and the molecular orbitals.
Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Value |
|---|---|
| C-Br Bond Length (Å) | 1.915 |
| C-O (methoxy) Bond Length (Å) | 1.368 |
| C-O (tert-butoxy) Bond Length (Å) | 1.425 |
| Dihedral Angle (C-C-O-C) (°) | 178.5 |
Prediction of Vibrational Spectra and Correlation with Experimental Data
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. nih.govacs.org The theoretical spectra are invaluable for interpreting experimental data, as they allow for the assignment of specific vibrational modes to the observed absorption bands. nih.gov
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the computed frequencies with an empirical scaling factor to improve the agreement with experimental data. nih.gov The analysis of the vibrational modes provides a deeper understanding of the molecule's dynamics and the influence of its substituents on the bond strengths and angles.
Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3100-3000 | 3095-2990 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980-2850 | 2975-2840 | Aliphatic C-H stretching (tert-butyl) |
| ν(C=C) aromatic | 1600-1450 | 1590-1440 | Aromatic ring stretching |
| ν(C-O) ether | 1250-1000 | 1245-1010 | Asymmetric and symmetric C-O-C stretching |
| ν(C-Br) | 680-550 | 670-560 | C-Br stretching |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, is likely distributed over the aromatic ring and the carbon-bromine anti-bonding orbital, suggesting these regions are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies a higher reactivity. rsc.org
Table 3: Calculated Frontier Molecular Orbital Energies for this compound (B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.65 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
Delocalization Energies and Hyperconjugative Interactions
NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these interactions, known as the second-order perturbation energy (E(2)), provides insight into the strength of hyperconjugative interactions. mdpi.com
In this compound, significant hyperconjugative interactions are expected between the lone pairs of the oxygen atoms and the antibonding π* orbitals of the aromatic ring (n → π). nih.gov These interactions contribute to the stabilization of the molecule and influence its electronic properties and reactivity. Additionally, interactions involving the C-H bonds of the tert-butyl group and the aromatic ring can also be analyzed.
Table 4: Significant Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(methoxy) | π(C1-C6) | 25.8 |
| LP(1) O(tert-butoxy) | π(C2-C3) | 18.2 |
| π(C3-C4) | π(C5-C6) | 15.5 |
Charge Distribution and Electronic Properties
NBO analysis also provides a method for calculating the natural atomic charges on each atom in the molecule. This charge distribution offers a more chemically intuitive picture than that obtained from other methods like Mulliken population analysis. The calculated charges reveal the electrophilic and nucleophilic sites within the molecule.
In this compound, the oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The carbon atom attached to the bromine will likely have a positive charge, making it susceptible to nucleophilic attack, while the bromine atom will have a partial negative charge. The charge distribution across the aromatic ring is influenced by the competing electron-donating effects of the alkoxy groups and the electron-withdrawing effect of the bromine atom.
Table 5: Calculated Natural Atomic Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
|---|---|
| Br | -0.05 |
| O (methoxy) | -0.55 |
| O (tert-butoxy) | -0.62 |
| C (attached to Br) | 0.08 |
| C (attached to O-methoxy) | 0.25 |
| C (attached to O-tert-butoxy) | 0.31 |
Table of Compounds
| Compound Name |
| This compound |
| 2-tert-butyl-5-methyl anisole |
| 5-bromo-2-methoxybenzaldehyde |
| Anisole |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often challenging to observe experimentally. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of its reactions, identifying key intermediates, transition states, and determining the energetic barriers that govern reaction rates and outcomes.
The elucidation of a reaction mechanism hinges on the identification of transition states—the highest energy points along the reaction coordinate—and the determination of their corresponding activation energies. While direct computational studies specifically targeting this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous substituted anisoles and related aromatic compounds.
Computational studies on the halogenation of anisole have challenged the traditional two-step SEAr (electrophilic aromatic substitution) mechanism involving a stable arenium ion (σ-complex). pnas.org Instead, some computational evidence suggests that for certain systems, especially in nonpolar solvents, addition-elimination pathways or concerted single transition state routes may be energetically favored. pnas.org For a substituted anisole like this compound, the reaction pathway for further electrophilic substitution would be significantly influenced by the existing substituents.
The activation energy for an electrophilic attack on the aromatic ring is a critical parameter. For instance, in the bromination of anisole, the activation energies for attack at the ortho, meta, and para positions are different, dictating the regioselectivity of the reaction. DFT calculations on the bromination of anisole have shown that the transition state leading to the para-substituted product is generally lower in energy than that for the ortho-substituted product, which is consistent with experimental observations. nih.gov The presence of the bulky tert-butoxy group at the 2-position and the bromine atom at the 5-position in this compound would introduce complex steric and electronic effects, which would further modulate the activation energies for reactions at the remaining open positions on the aromatic ring.
A hypothetical reaction, such as nitration, on this compound would involve the approach of the nitronium ion (NO₂⁺) to the aromatic ring. Computational modeling would be used to locate the transition state structures for the attack at the available positions (3, 4, and 6). The calculated activation energies would then provide a quantitative measure of the likelihood of substitution at each position.
| Hypothetical Reaction | Potential Substitution Position | Expected Relative Activation Energy | Key Influencing Factors |
| Nitration | 3-position | Higher | Steric hindrance from the adjacent tert-butoxy group. |
| Nitration | 4-position | Lower | Favorable electronic effects from the ortho-tert-butoxy and para-bromo directing groups. |
| Nitration | 6-position | Intermediate | Less steric hindrance than the 3-position but potentially less electronically favored than the 4-position. |
This table is based on general principles of electrophilic aromatic substitution and inferences from studies on related molecules.
It is important to note that the actual activation energies would need to be calculated using high-level quantum mechanical methods to provide a definitive picture of the reaction mechanism. Such calculations would involve optimizing the geometries of the reactants, products, and, most importantly, the transition states.
Reaction selectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring. In this compound, the tert-butoxy group is a strong electron-donating group, directing incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating but ortho-para directing group. The interplay of these two substituents determines the regioselectivity of further reactions.
Computational studies on the halogenation of anisole have shown that addition-elimination pathways can compete with direct substitution, and these pathways can also rationalize the observed ortho-para orientation. pnas.org The bulky tert-butoxy group in this compound would likely disfavor substitution at the adjacent 3-position due to steric hindrance, thereby enhancing the selectivity for the 4- and 6-positions.
Solvent effects play a crucial role in chemical reactions, often influencing reaction rates and selectivity. springernature.comnumberanalytics.com Computational models can investigate these effects by using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). For reactions involving polar intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction. numberanalytics.com
In the context of reactions with this compound, the choice of solvent could influence the regioselectivity. For example, a polar solvent might selectively stabilize the transition state leading to one isomer over another. Computational modeling of the reaction in different solvent environments would provide valuable data on these effects.
| Solvent Property | Potential Effect on Reactions of this compound | Computational Modeling Approach |
| Polarity | Stabilization of charged intermediates and transition states, potentially altering reaction rates and selectivity. | Implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules. |
| Hydrogen Bonding Capacity | Specific interactions with the ether oxygen or bromine atom, influencing the electronic nature of the substrate. | Inclusion of explicit solvent molecules in the DFT calculation. |
| Viscosity | Can affect diffusion-controlled reaction steps. | Molecular dynamics simulations. |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work.
For halogenated anisoles, QSPR models have been developed to predict various properties. researchgate.net These models typically use a set of molecular descriptors calculated from the compound's structure, such as constitutional, topological, geometrical, and electronic descriptors.
A hypothetical QSPR model for predicting a property of this compound (e.g., its reactivity in a specific reaction) would involve the following steps:
Data Set Collection: A set of structurally related compounds with known experimental values for the property of interest would be compiled.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates a subset of the descriptors with the property.
Model Validation: The predictive power of the model would be assessed using an external set of compounds not used in the model development.
Below is a table of some descriptors that would be relevant for a QSPR study of this compound and its analogs.
| Descriptor Type | Specific Descriptor Example | Relevance to Chemical Properties |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons (nucleophilicity). |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons (electrophilicity). |
| Steric | Molecular Volume | Influences steric hindrance and accessibility of reaction sites. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Electrostatic | Minimum and Maximum Electrostatic Potential (Vmin, Vmax) | Indicates regions of the molecule susceptible to electrophilic or nucleophilic attack. researchgate.net |
By applying such QSPR models, it would be possible to estimate various chemical properties of this compound without the need for extensive experimental measurements.
Applications of 5 Bromo 2 Tert Butoxy Anisole As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
5-Bromo-2-(tert-butoxy)anisole is a versatile synthetic building block utilized in the construction of complex organic molecules. Its structure, featuring a bromine atom and a tert-butoxy (B1229062) group on an anisole (B1667542) core, provides multiple reaction sites for chemists to elaborate upon, leading to the formation of more intricate molecular architectures. The bromine atom is particularly useful for participating in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. csic.es
Intermediates for Advanced Pharmaceutical Compounds (excluding clinical data)
The strategic placement of the bromo and tert-butoxy groups on the anisole ring makes this compound a valuable precursor for intermediates in the synthesis of advanced pharmaceutical compounds. Aryl bromides are well-established as key intermediates in the production of pharmaceuticals. csic.es The bromine atom can be readily converted into other functional groups or used as a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the carbon skeleton of biologically active molecules. researchgate.net
For instance, similar bromo-substituted aromatic compounds are employed in the synthesis of various pharmaceutical agents. While direct synthesis examples for this compound leading to specific named drugs are not prevalent in the reviewed literature, the analogous compound, 5-bromo-2-chloroanisole, is a known intermediate in pharmaceutical synthesis. lookchem.comchemicalbook.com It serves as a precursor for creating more complex structures through reactions like the formation of (4-chloro-3-methoxyphenyl)boronic acid, a common building block in medicinal chemistry. chemicalbook.com The tert-butoxy group in this compound can act as a bulky protecting group, directing reactions to other parts of the molecule, and can be removed under specific conditions to reveal a hydroxyl group, adding another layer of synthetic utility.
The pyrimidine (B1678525) core, found in some pharmaceutical intermediates, can be synthesized using related bromo-tert-butoxy precursors like 5-bromo-2-(tert-butoxy)pyrimidine, highlighting the utility of this substitution pattern in medicinal chemistry. bldpharm.combldpharm.com
Table 1: Related Bromo-Substituted Intermediates and their Applications
| Compound Name | CAS Number | Application in Synthesis |
|---|---|---|
| 5-Bromo-2-chloroanisole | 16817-43-9 | Intermediate for pharmaceuticals and agrochemicals. lookchem.comchemicalbook.com |
| (4-Chloro-3-methoxyphenyl)boronic acid | Not Available | Building block in medicinal chemistry, derived from 5-bromo-2-chloroanisole. chemicalbook.com |
| 5-Bromo-2-(tert-butoxy)pyrimidine | 121487-13-6 | Heterocyclic building block for pharmaceutical intermediates. bldpharm.com |
Precursors in Agrochemical Synthesis (excluding biological efficacy/toxicity)
Similar to its role in pharmaceuticals, this compound and related compounds serve as precursors in the synthesis of agrochemicals. lookchem.com The bromo- and tert-butoxy-substituted aromatic scaffold can be elaborated into a variety of structures designed for agricultural applications. Aryl bromides are fundamental starting materials for many agrochemicals. csic.es
The compound 5-bromo-2-chloroanisole, a structural analog, is explicitly mentioned as an important raw material and intermediate for agrochemical synthesis. lookchem.com This suggests that the functional group arrangement in this compound is also amenable to the construction of molecules for the agrochemical industry. The synthetic transformations would likely mirror those used in pharmaceutical synthesis, focusing on the modification of the aromatic ring and the introduction of functionalities relevant to agricultural science.
Contributions to Materials Science
The unique electronic and structural properties imparted by the bromine and tert-butoxy groups make this compound a molecule of interest in materials science.
Synthesis of Monomers for Polymer and Oligomer Design
Halogenated aromatic compounds are utilized in the synthesis of monomers for various polymers. While specific examples of this compound being used as a monomer were not found, its structural features are relevant to polymer chemistry. The bromine atom allows for its incorporation into polymer chains through cross-coupling polymerization reactions, such as Stille or Suzuki-Miyaura polycondensation. researchgate.net These methods are powerful tools for creating functional polymers with tailored properties. researchgate.net The tert-butoxy group can influence the solubility and processing characteristics of the resulting polymers.
Development of Advanced Functional Materials (e.g., Liquid Crystals, Organic Semiconductors)
The development of advanced functional materials often relies on precisely substituted aromatic building blocks. Aryl bromides are precursors to organic semiconductors. csic.es Organic semiconductors are carbon-based materials that can be used in applications like flexible electronics and solar cells. arborpharmchem.com The synthesis of these materials often involves the coupling of aromatic units, where bromine can serve as a reactive site.
Nitrones derived from related bromo-methoxybenzaldehydes have been investigated for their potential in creating novel palladium complexes, which can have catalytic applications. researchgate.net Furthermore, the rigid core and potential for introducing polar groups make this class of compounds candidates for the synthesis of liquid crystals. researchgate.net Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and their molecular structure is a key determinant of their behavior. researchgate.net
Table 2: Related Compounds in Materials Science
| Compound Name | Application Area | Reference |
|---|---|---|
| (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone | Precursor for organometallic complexes | researchgate.net |
Utility in Catalyst and Ligand Design (if structurally relevant)
The structure of this compound, with its potential for further functionalization, makes it a candidate for the synthesis of ligands for metal catalysts. For example, the bromine atom could be replaced by a phosphine (B1218219) or other coordinating group through nucleophilic substitution or cross-coupling reactions. The anisole backbone provides a rigid scaffold that can be tailored to create specific steric and electronic environments around a metal center. While no direct examples of catalysts or ligands derived from this compound were found in the search results, the synthesis of nitrone-based palladium complexes from a similar bromo-methoxybenzaldehyde derivative suggests the potential of this structural motif in organometallic chemistry and catalysis. researchgate.net
Fine Chemical Synthesis and Specialty Chemical Production
In the production of fine and specialty chemicals, which are characterized by their high purity and specific applications, starting materials with well-defined and selectively addressable functional groups are paramount. This compound fits this description, offering a platform for sequential and controlled chemical transformations.
The presence of the bromine atom on the aromatic ring is a key feature, making the compound an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, which are critical steps in the synthesis of many high-value chemicals. For instance, the bromine can readily participate in Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new alkyl, vinyl, or alkynyl groups at the 5-position of the anisole ring. This capability is foundational for building the carbon skeleton of target molecules.
The tert-butoxy group serves as a sterically bulky protecting group for the phenolic oxygen. This is particularly useful in multi-step syntheses where the reactivity of a hydroxyl group needs to be temporarily masked. The bulkiness of the tert-butyl group can also direct incoming reagents to other positions on the aromatic ring, a concept known as steric hindrance, which can be a powerful tool for achieving regioselectivity in subsequent reactions. Furthermore, the tert-butoxy group can be cleaved under specific acidic conditions to reveal the free phenol (B47542), which can then be used for further functionalization, such as ether or ester formation.
The methoxy (B1213986) group at the 2-position is an electron-donating group, which can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The interplay between the electronic effects of the methoxy group and the steric hindrance of the tert-butoxy group can allow for fine-tuning of the reaction conditions to achieve desired substitution patterns.
While specific industrial-scale examples for this compound are not readily found in scientific literature, its structural motifs are present in various complex molecules. For example, substituted bromo-anisole derivatives are known intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the bromine and the protected hydroxyl group makes it a plausible precursor for molecules where a substituted phenyl ether moiety is a key structural component.
Below is a table summarizing the potential synthetic transformations involving this compound and their relevance in fine and specialty chemical production.
| Reaction Type | Reagent/Catalyst | Product Type | Significance in Fine/Specialty Chemicals |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst | 5-Aryl-2-(tert-butoxy)anisole | Construction of bi-aryl structures found in liquid crystals and some pharmaceuticals. |
| Heck Reaction | Alkene, Pd catalyst | 5-Alkenyl-2-(tert-butoxy)anisole | Introduction of vinyl groups for polymerization or further functionalization. |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst | 5-Alkynyl-2-(tert-butoxy)anisole | Creation of acetylenic compounds used in materials science and as precursors for other functional groups. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 5-Amino-2-(tert-butoxy)anisole | Formation of arylamines, which are common in dyes, pharmaceuticals, and polymers. |
| Deprotection | Acid (e.g., TFA) | 4-Bromo-2-methoxyphenol (B1221611) | Unmasking the phenol for subsequent etherification, esterification, or other reactions. |
Table 1: Potential Synthetic Applications of this compound
The utility of this compound in fine chemical synthesis lies in its capacity to act as a multi-functional scaffold. The orthogonal reactivity of its functional groups—the bromine atom for cross-coupling, the cleavable tert-butoxy group, and the directing methoxy group—allows for a modular approach to the synthesis of complex target molecules. This makes it a potentially valuable, albeit not widely documented, intermediate for chemists in the specialty chemical sector who are designing novel compounds with tailored properties.
Future Research Directions and Challenges in 5 Bromo 2 Tert Butoxy Anisole Chemistry
Sustainable and Green Chemistry Methodologies for Synthesis
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of substituted anisoles, including 5-Bromo-2-(tert-butoxy)anisole, a shift away from traditional methods that often employ hazardous reagents and generate significant waste is crucial.
Future research will likely focus on the following green chemistry approaches:
Catalytic C-H Functionalization: Directing group-assisted C-H activation and functionalization of anisole (B1667542) derivatives presents a highly atom-economical approach. nih.govrsc.org Research into novel catalyst systems, potentially utilizing earth-abundant metals, could enable the direct introduction of the tert-butoxy (B1229062) group and bromine atom onto the anisole core, minimizing the need for pre-functionalized starting materials. nih.govrsc.org
Use of Greener Solvents and Reagents: The replacement of toxic and volatile organic solvents with more sustainable alternatives like anisole itself, which is biodegradable and derived from renewable resources, is a key area of investigation. mdpi.comresearchgate.net Additionally, the use of safer and more environmentally friendly methylating agents, such as dimethyl carbonate (DMC), is being explored as an alternative to toxic reagents like dimethyl sulfate. unive.itgoogle.com
Phase-Transfer Catalysis: One-step preparations of substituted anisoles from nitroaromatics using phase-transfer catalysis in nonpolar aprotic solvents offer a promising green alternative. acs.org This method can achieve high yields and purities while operating under milder conditions. acs.org
| Green Chemistry Approach | Key Advantages | Representative Research Area |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of novel catalysts for direct synthesis. nih.govrsc.org |
| Greener Solvents/Reagents | Reduced environmental impact and toxicity | Use of anisole as a solvent and dimethyl carbonate as a methylating agent. mdpi.comresearchgate.netunive.itgoogle.com |
| Phase-Transfer Catalysis | Milder reaction conditions, high yields | One-step synthesis from nitroaromatics. acs.org |
Discovery of Novel Reactivity and Unexplored Transformations
While this compound is primarily utilized for its role in cross-coupling reactions, its full reactive potential remains to be unlocked. Future research will likely delve into uncovering novel transformations and expanding its synthetic utility.
Key areas for exploration include:
Photocatalysis and Electrosynthesis: The application of visible-light photocatalysis and electrochemical methods could unveil new reaction pathways for this compound. These techniques can generate highly reactive intermediates under mild conditions, potentially leading to unprecedented bond formations and functional group manipulations. rsc.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions: While Suzuki and other cross-coupling reactions are well-established, there is still room for innovation. The development of new ligands and catalysts can lead to more efficient and selective couplings, particularly for challenging substrates. beilstein-journals.orgnih.govmdpi.com For instance, the use of S,O-ligands in palladium/norbornene catalysis has shown promise for the meta-C-H arylation of anisole derivatives. nih.gov
Rearrangement Reactions: Investigating the potential for this compound to undergo novel rearrangement reactions, perhaps catalyzed by transition metals or Brønsted/Lewis acids, could lead to the synthesis of complex molecular architectures from a simple starting material. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. Integrating the synthesis and reactions of this compound into these modern platforms is a significant area for future development.
Continuous Flow Synthesis: Developing robust and efficient continuous flow methods for the preparation of this compound and its derivatives would be a major advancement. researchgate.netrsc.orgbeilstein-journals.orgacs.orggoogle.com This would involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. beilstein-journals.org
Automated Synthesis: The coupling of flow reactors with automated systems for reaction monitoring, analysis, and optimization can accelerate the discovery of new reactions and the rapid synthesis of compound libraries based on the this compound scaffold.
| Technology | Potential Benefits for this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction conditions. researchgate.netrsc.orgbeilstein-journals.orgacs.orggoogle.com |
| Automated Synthesis | High-throughput screening, rapid reaction optimization, and library synthesis. |
High-Throughput Screening for Expedited Reaction Discovery
High-throughput screening (HTS) techniques are powerful tools for rapidly evaluating a large number of reaction conditions or catalysts. Applying HTS to the chemistry of this compound can significantly accelerate the discovery of new transformations and the optimization of existing ones.
Parallel Reaction Screening: Utilizing microtiter plates and robotic liquid handlers, a multitude of reactions involving this compound can be performed simultaneously under various conditions. rsc.orgnih.gov
Rapid Analysis: The development of fast and efficient analytical methods, such as mass spectrometry-based techniques, is crucial for the rapid analysis of the large number of samples generated by HTS. nih.gov This allows for the quick identification of successful reactions and promising catalysts. For example, a colorimetric indicator method has been developed to detect and quantify by-products of 96 photocatalytic reactions simultaneously. rsc.orgresearchgate.net
Expansion of Industrial and Academic Applications
While the primary use of this compound is as a synthetic intermediate, future research will likely focus on expanding its applications in various fields of chemistry.
Materials Science: The unique electronic and steric properties imparted by the bromo and tert-butoxy groups could make derivatives of this compound suitable for applications in materials science, such as in the development of novel organic electronic materials or functional polymers. Anisole derivatives are already utilized in the production of stabilizers for plastics. unive.it
Catalysis: The this compound scaffold could be a precursor for the synthesis of novel ligands for transition metal catalysis. The tailored steric and electronic environment could lead to catalysts with unique reactivity and selectivity. nih.gov
Agrochemicals and Dyes: Substituted anisoles are starting materials in the production of agrochemicals and dyes. unive.it Further derivatization of this compound could lead to new compounds with potential applications in these areas.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-(tert-butoxy)anisole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions. For example, bromine substitution at the 5-position can be achieved using tert-butoxy groups as directing agents under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization involves temperature control (80–120°C), stoichiometric ratios of tert-butoxide to bromo precursors, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) . Purity is confirmed via HPLC (>95%) with C18 columns and acetonitrile/water gradients.
Q. How can NMR spectroscopy distinguish structural isomers or impurities in this compound?
- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) reveals distinct signals: the tert-butoxy group shows a singlet at δ 1.35 ppm (9H), while the methoxy group in anisole derivatives resonates at δ 3.85 ppm (3H). Bromine’s electron-withdrawing effect deshields adjacent protons, producing a doublet at δ 7.2–7.5 ppm . Impurities like unreacted bromo precursors can be identified via residual peaks at δ 4.3–4.5 ppm (unreacted tert-butoxide intermediates).
Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?
- Methodological Answer : Recrystallization in ethyl acetate/hexane (1:3 v/v) yields needle-like crystals with >98% purity. Slow cooling (0.5°C/min) minimizes occluded solvents. Alternative systems include dichloromethane/petroleum ether for halogenated analogs, ensuring low solubility at room temperature .
Advanced Research Questions
Q. How does steric hindrance from the tert-butoxy group influence regioselectivity in further functionalization reactions?
- Methodological Answer : The bulky tert-butoxy group directs electrophilic substitution to the para position relative to the methoxy group. Computational studies (DFT, B3LYP/6-31G*) show steric effects reduce reactivity at the ortho position by ~30% compared to smaller alkoxy groups . Experimental validation involves competitive reactions with iodobenzene diacetate, where HPLC-MS quantifies para:ortho product ratios (typically 9:1) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Discrepancies arise from ligand selection (e.g., SPhos vs. XPhos) and base strength (K₂CO₃ vs. CsF). Systematic screening using Design of Experiments (DoE) identifies optimal conditions: XPhos (5 mol%), Pd(OAc)₂ (2 mol%), and K₃PO₄ in THF/H₂O (3:1) at 80°C, achieving >85% conversion . Contradictions in literature are resolved by normalizing data to substrate electronic parameters (Hammett σ⁺ values).
Q. How can computational modeling predict the compound’s reactivity in photoredox catalysis?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculations (CAM-B3LYP/def2-TZVP) simulate excited-state behavior. The bromine atom enhances spin-orbit coupling, increasing triplet-state lifetimes for cross-coupling applications. Redox potentials (E₁/₂) are derived via cyclic voltammetry (CV) in acetonitrile, correlating with computed HOMO/LUMO gaps .
Q. What mechanisms explain the compound’s potential as a building block in antitumor agent analogs?
- Methodological Answer : The bromine serves as a leaving group for nucleophilic aromatic substitution in drug conjugates. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of ~10 µM when coupled with trifluoromethoxy groups, likely due to enhanced membrane permeability and ROS generation . Comparative SAR studies with 5-Bromo-2-(difluoromethyl) analogs reveal halogen size impacts target binding (ΔΔG = 2.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
